molecular formula C9H10Cl3N B1367133 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 73075-47-5

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1367133
CAS RN: 73075-47-5
M. Wt: 238.5 g/mol
InChI Key: OQLXYGUEFSFZIX-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10Cl3N . It is an impurity of Lifitegrast, a drug approved by the FDA for the treatment of keratoconjunctivitis sicca (dry eye syndrome) .


Molecular Structure Analysis

The InChI code for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is 1S/C9H9Cl2N.ClH/c10-7-3-6-5-12-2-1-8 (6)9 (11)4-7;/h3-4,12H,1-2,5H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine atoms and the hydrochloride group.

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its potential analgesic and anti-inflammatory effects. Research has found that this compound has a significant anti-inflammatory effect, which was stronger than that of diclofenac sodium. It also demonstrated pronounced analgesic and anti-inflammatory activity, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).

Antiglioma Activity

The compound has also shown promise in the field of oncology. One study discovered that certain derivatives of 1,2,3,4-tetrahydroisoquinoline, including 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, could selectively block the growth of C6 glioma cells, while leaving normal astrocytes relatively unaffected. This finding highlights its potential for clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006).

Local Anesthetic Activity and Acute Toxicity

In another study, the compound demonstrated high local anesthetic activity on rabbit eyes, surpassing the effectiveness of lidocaine in certain concentrations. Furthermore, the study evaluated its acute toxicity, showing that it varied among different derivatives, with some exhibiting lower toxicity than others. This suggests its potential as a drug candidate for local anesthesia after further investigations and possible modifications (Azamatov et al., 2023).

Neuroprotective or Neurotoxic Activity

Studies on 1-Methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) have investigated its neuroprotective or neurotoxic activity. Some derivatives of this compound, like 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, showed potential for treating Parkinson's disease due to their neuroprotective activity. The study highlights the importance of hydroxy-1MeTIQ derivatives, especially for treating neurological disorders (Okuda et al., 2003).

properties

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLXYGUEFSFZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503769
Record name 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

73075-47-5
Record name 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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